
2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane is a complex organic compound characterized by its unique cyclic structure and multiple ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxy-2-methylpropanol with a tetraethylene glycol derivative in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the cyclic ether structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane is used as a building block for the synthesis of more complex molecules. Its cyclic ether structure makes it a valuable intermediate in the preparation of polymers and other macromolecules.
Biology
In biological research, this compound can be used as a model system to study the behavior of cyclic ethers in biological systems. Its interactions with various biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
Potential medicinal applications include its use as a scaffold for drug development. The unique structure of this compound allows for the attachment of various functional groups, making it a versatile candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism by which 2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane exerts its effects depends on its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Crown Ethers: Similar in structure but often larger and more complex.
Cyclodextrins: Cyclic oligosaccharides with different functional properties.
Polyethylene Glycol (PEG) Derivatives: Linear or branched polymers with ether linkages.
Uniqueness
2-(2-Methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane is unique due to its specific cyclic structure and the presence of multiple ether linkages, which confer distinct chemical and physical properties. Its relatively small size compared to crown ethers and cyclodextrins makes it more suitable for certain applications where larger molecules would be less effective.
Propiedades
Número CAS |
138948-56-8 |
|---|---|
Fórmula molecular |
C13H26O5 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
2-(2-methoxy-2-methylpropyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C13H26O5/c1-13(2,14-3)10-12-11-17-7-6-15-4-5-16-8-9-18-12/h12H,4-11H2,1-3H3 |
Clave InChI |
WAQAPWJNMRWPFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1COCCOCCOCCO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
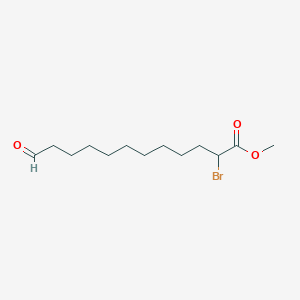
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
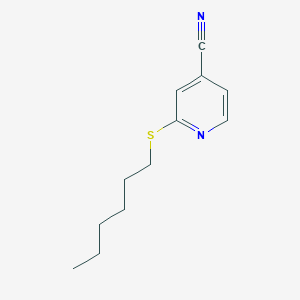
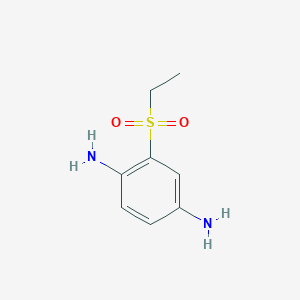
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)
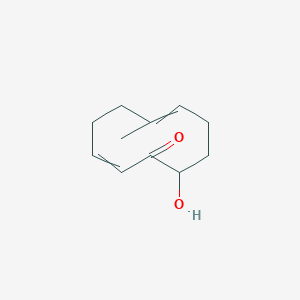

![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
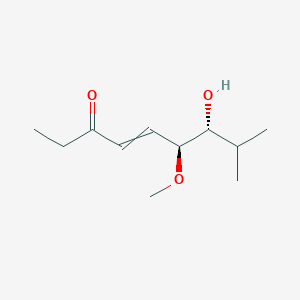
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)

